REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2].[OH-].[Li+]>O1CCCC1>[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2|
|
Name
|
methyl 6-(3-cyanophenyl)nicotinate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was evaporated off
|
Type
|
ADDITION
|
Details
|
water (5 mL) was added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=NC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |